ethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Description
This compound (CAS: 305375-45-5) is a heterocyclic derivative featuring a thieno[2,3-c]pyran core substituted with a (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl (cinnamoyl) group at position 2, a 5,5-dimethyl moiety, and an ethyl ester at position 2. Its molecular formula is C₂₁H₂₅NO₆S (molar mass: 419.49 g/mol) . The thieno[2,3-c]pyran scaffold combines sulfur-containing thiophene and oxygen-containing pyran rings, enabling diverse electronic interactions.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6S/c1-6-29-22(26)20-15-12-23(2,3)30-13-18(15)31-21(20)24-19(25)10-8-14-7-9-16(27-4)17(11-14)28-5/h7-11H,6,12-13H2,1-5H3,(H,24,25)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGOYHGKHEJBJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362252 | |
| Record name | AC1LRDDZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-78-7 | |
| Record name | AC1LRDDZ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and thiophene derivatives. The key steps may involve:
Aldol Condensation: Reacting 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enone.
Michael Addition: Adding thiophene derivatives to the enone to form the thienopyran ring system.
Amidation: Introducing the amide group through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
Thieno[2,3-c]pyran Derivatives
- Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (6f) Structure: Lacks the cinnamoyl group and 5,5-dimethyl substituents, instead featuring an amino group at position 2. Synthesis: Derived from hydrolysis of the ethyl ester precursor (). Bioactivity: Demonstrated cytotoxicity in preliminary studies, though specific data for the target compound are unavailable .
- Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide Structure: Replaces pyran oxygen with a sulfone group (SO₂) in the thiopyran ring. Key Difference: Sulfone groups enhance polarity and may influence solubility and metabolic stability .
Thiophene-Based Analogs
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k) Structure: Substituted thiophene core with cyanoacrylamido and aryl groups.
Thieno[2,3-b]pyridine Derivatives
- Ethyl 2-(aryloxo/arylthio)-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate Structure: Pyridine replaces pyran, with nitro and cyclopropyl groups.
Structural and Functional Analysis
| Parameter | Target Compound | Closest Analog (6f) | Thiophene Derivative (3d) |
|---|---|---|---|
| Core Structure | Thieno[2,3-c]pyran | Thieno[2,3-c]pyran | Thiophene |
| Key Substituents | 5,5-dimethyl, cinnamoyl, ethyl ester | Amino, ethyl ester | Cyanoacrylamido, 4-hydroxyphenyl |
| Molecular Weight | 419.49 g/mol | ~280 g/mol (estimated) | 369 g/mol |
| Synthetic Route | Likely Knoevenagel condensation | Hydrolysis of ethyl ester precursor | Knoevenagel condensation |
| Reported Bioactivity | Not available | Cytotoxicity | Antioxidant, anti-inflammatory |
Pharmacological Potential and Challenges
- Advantages : The 3,4-dimethoxyphenyl group is associated with kinase inhibition and anticancer activity in related compounds.
- Limitations : Lack of solubility data and metabolic stability studies.
- Comparative Insight: Thiophene derivatives (e.g., 3d) with phenolic –OH groups show better solubility than the target compound’s purely lipophilic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
